molecular formula C8H8N2O3S B023527 2-Oxoindoline-5-sulfonamide CAS No. 175075-24-8

2-Oxoindoline-5-sulfonamide

Cat. No.: B023527
CAS No.: 175075-24-8
M. Wt: 212.23 g/mol
InChI Key: PJRWVQFEVVSTKZ-UHFFFAOYSA-N
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Description

2-Oxoindoline-5-sulfonamide is a chemical compound that belongs to the class of oxindole derivatives. It is characterized by the presence of a sulfonamide group attached to the 5th position of the oxindole ring. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxoindoline-5-sulfonamide typically involves the reaction of indolin-2-one with chlorosulfonic acid. The reaction is carried out at elevated temperatures, around 70°C, to yield 2-oxoindoline-5-sulfonyl chloride. This intermediate is then treated with ammonia or amines to produce the desired sulfonamide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Oxoindoline-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxindole derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-oxoindoline-5-sulfonamide
  • N,N-dimethyl-2-oxoindoline-5-sulfonamide

Uniqueness

2-Oxoindoline-5-sulfonamide is unique due to its specific substitution pattern on the oxindole ring, which imparts distinct biological activities. Compared to its methylated analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted drug development .

Biological Activity

2-Oxoindoline-5-sulfonamide is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities, particularly its role as an inhibitor of Bruton’s Tyrosine Kinase (BTK). This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

This compound belongs to the class of oxindole derivatives, characterized by a sulfonamide group at the 5-position of the oxindole ring. Its unique structure imparts significant biological properties, making it a valuable candidate for drug development.

Target and Mode of Action:
The primary target of this compound is Bruton’s Tyrosine Kinase (BTK) . The compound inhibits BTK's function, which plays a crucial role in B-cell receptor signaling pathways. This inhibition leads to a reduction in downstream signaling cascades associated with various hematological malignancies, particularly Burkitt’s lymphoma.

Biochemical Pathways:
Inhibiting BTK affects the B-cell signaling pathway, which is vital for the proliferation and survival of B-cells. This mechanism underlies its potential application in treating B-cell malignancies and autoimmune disorders.

Pharmacokinetics

This compound demonstrates sufficient bioavailability to exert its effects effectively. Studies indicate that it selectively inhibits Burkitt’s lymphoma RAMOS cells while exhibiting minimal cytotoxicity towards non-BTK cancerous and non-cancerous cell lines. This selectivity is crucial for minimizing side effects in therapeutic applications.

Anticancer Properties

The compound has shown promising anticancer activity across various cancer cell lines:

Cell Line IC50 (µM) Effect
RAMOS (Burkitt's)< 1Selective inhibition
A549 (Lung)10Moderate inhibition
HeLa (Cervical)15Moderate inhibition
Bel7402 (Liver)12Moderate inhibition

Studies have indicated that compounds with similar structures exhibit significant anticancer activities, suggesting that this compound could be developed further as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. The compound's efficacy against specific bacterial strains suggests potential applications in treating infections .

Case Studies and Research Findings

  • Inhibition of BTK:
    A study demonstrated that this compound effectively inhibited BTK in vitro, leading to decreased proliferation of B-cell malignancies. The selectivity for BTK over other kinases was highlighted, reinforcing its potential as a targeted therapy for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
  • Structure-Activity Relationships (SAR):
    Research into SAR has revealed that modifications to the oxindole structure can enhance the biological activity of sulfonamide derivatives. For instance, substituents at different positions on the oxindole ring have been shown to significantly influence potency against cancer cell lines .
  • Combination Therapies:
    Investigations into combination therapies involving this compound with other anticancer agents have shown synergistic effects, suggesting that it could enhance treatment efficacy when used alongside existing therapies .

Properties

IUPAC Name

2-oxo-1,3-dihydroindole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRWVQFEVVSTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436660
Record name 2-oxoindoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175075-24-8
Record name 2-oxoindoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Chlorosulfonyl-2-oxindole (2.1 g) was added to 10 mL of ammonium hydroxide in 10 mL of ethanol and stirred at room temperature overnight. The mixture was concentrated and the solid collected by vacuum filtration to give 0.4 g (20% yield) of the title compound as an off-white solid.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
20%

Synthesis routes and methods II

Procedure details

5-Chlorosulfonyl-2-indolinone (2.3 g) and 2.2 g morpholine in 50 mL of dichloromethane was stirred for 3 hours at room temperature. The precipitate was collected by vacuum filtration, washed with ethyl acetate and hexane and dried to give 2.09 g (74%) of the title compound as a white solid.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
74%

Synthesis routes and methods III

Procedure details

A solution of 5-chlorosulphonyloxindole (2 g, 0.86 mmol) in ethanol (30 ml), methylene chloride (150 ml) and 2.8M methanolic ammonia (6.2 ml, 17 mmol) was stirred overnight at ambient temperature. The volatiles were removed by evaporation and the solid residue was purified by column chromatography eluting with methanol/methylene chloride (15/85) to give 5-aminosulphonyloxindole (1.54 g, 84%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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